molecular formula C12H9BrO5 B5107684 ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B5107684
M. Wt: 313.10 g/mol
InChI Key: IPSPIVLSTCBONX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-4,5-dioxo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO5/c1-3-17-12(16)8-5(2)18-7-4-6(13)10(14)11(15)9(7)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPIVLSTCBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)C(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate typically involves the bromination of a precursor benzofuran compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may also involve the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of dihydroxy derivatives.

    Oxidation: Formation of more oxidized benzofuran derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups

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